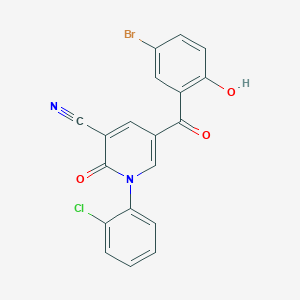

![molecular formula C22H12Cl4N2O4 B1680235 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene CAS No. 1618672-71-1](/img/structure/B1680235.png)

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene

Overview

Description

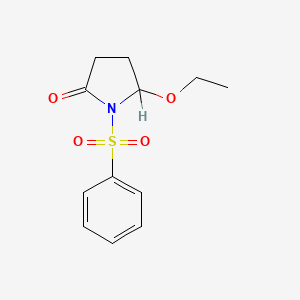

1,5-Bis[(E)-2-(3,4-dichlorophenyl)vinyl]-2,4-dinitrobenzene, also known as NSC 636819, is a chemical compound with the molecular formula C22H12Cl4N2O4 . It is also referred to by other synonyms such as 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:C1=CC(=C(C=C1C=CC2=CC(=C(C=C2N+[O-])N+[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl O=N(=O)C1C=C(C(=CC=1/C=C/C1C=C(Cl)C(Cl)=CC=1)C=CC1C=C(Cl)C(Cl)=CC=1)N(=O)=O .

Scientific Research Applications

Crystal Packing and Molecular Interactions

The crystal packing of certain compounds, including 1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, is primarily determined by weak interactions such as −OCH3−π interactions. These interactions are influenced by the structure and length of the side chains and their accommodation in the lattice, as demonstrated by studies on substituted 1,4-bis(α-styryl)benzenes (Velde et al., 2004).

A comprehensive analysis of methoxy-substituted distyrylbenzenes, closely related to this compound, reveals a complex network of CH···n(O) hydrogen bonds and −OCH3−π interactions in their crystal structures. This intricate network is a result of the interplay between different types of weak hydrogen bonds, highlighting the delicate balance in molecular arrangements and interactions in these compounds (Velde et al., 2006).

Synthesis and Spectral Characterization

The synthesis of this compound involves complex reactions and intermediates. For instance, the reaction of 1-fluoro-2,4-dinitrobenzene with specific bis(phosphonic acid) leads to a compound with an intricate crystal structure, involving coordination with sodium counter cations and involvement in hydrogen bonds, indicative of the complex synthetic routes and structural properties these compounds can exhibit (Reiss et al., 2018).

Detailed synthesis and optical properties of related compounds, such as poly(p-phenylenevinylene)s bearing tetraphenylthiophene or dibenzothiophene moieties, have been explored. These studies offer insights into the reaction processes, photoluminescence properties, and the electrical properties of the resulting compounds, shedding light on the potential applications of such molecular structures in various fields (Mikroyannidis et al., 2004).

Molecular Engineering and Applications

- Research into the electrochemistry and spectroelectrochemistry of novelselenophene-based monomers, closely related to this compound, has been conducted. These studies involve the synthesis, spectral analysis, and examination of the electrochemical properties and polymerization of such compounds. This research provides valuable insights into the potential applications of these materials in various electronic devices and systems (Data et al., 2012).

- Investigations into the synthesis, structures, two-photon absorption cross-sections, and computed second hyperpolarisabilities of quadrupolar A–π–A systems containing E-dimesitylborylethenyl acceptors offer a deeper understanding of the electronic properties and potential applications of these materials in optical and electronic devices. These studies explore the relationship between molecular structure and electronic properties, paving the way for the design of more efficient and functional materials (Entwistle et al., 2009).

Mechanism of Action

Target of Action

NSC636819, also known as “1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene” or “1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene”, is a competitive and selective inhibitor of KDM4A/KDM4B . These are potential progression factors for prostate cancer .

Mode of Action

NSC636819 acts as a competitive inhibitor of KDM4A and KDM4B, blocking their demethylating activity toward H3K9me3 . It associates with E2F1 on target gene promoters, enhancing E2F1 chromatin binding and transcriptional activity .

Biochemical Pathways

The pyruvate dehydrogenase kinases (PDKs) PDK1 and PDK3 are direct targets of KDM4A and E2F1, modulating the switch between glycolytic metabolism and mitochondrial oxidation . Downregulation of KDM4A leads to elevated activity of pyruvate dehydrogenase and mitochondrial oxidation .

Pharmacokinetics

It is known that the compound is cell permeable , and it is soluble in DMSO .

Result of Action

NSC636819 effectively induces apoptosis in LNCaP prostate cancer cells . It up-regulates RB1 and CDH1 tumor suppressor genes and down-regulates IGF1R, FGFR3, CCNE2, AURKA, and AURKB oncogenes .

Biochemical Analysis

Biochemical Properties

NSC636819 acts as a competitive and selective inhibitor of KDM4A and KDM4B . It has been shown to completely block their demethylating activity toward H3K9me3 . The compound interacts with these enzymes, affecting their function and altering the biochemical reactions they are involved in .

Cellular Effects

In cellular processes, NSC636819 has been observed to induce apoptosis in LNCaP prostate cancer cells . It does not affect normal PNT2 cells . The compound influences cell function by up-regulating RB1 and CDH1 tumor suppressor genes and down-regulating IGF1R, FGFR3, CCNE2, AURKA, and AURKB oncogenes .

Molecular Mechanism

At the molecular level, NSC636819 exerts its effects by inhibiting the histone demethylase activity of KDM4A and KDM4B . This inhibition blocks the demethylating activity of these enzymes toward H3K9me3 . The compound’s interaction with these biomolecules leads to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, NSC636819 has been observed to have a stable effect on the inhibition of KDM4A and KDM4B . Specific information on the product’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is not currently available.

Dosage Effects in Animal Models

The effects of NSC636819 at different dosages in animal models have not been reported yet .

Metabolic Pathways

NSC636819 is involved in the metabolic pathways related to histone demethylation . It interacts with the enzymes KDM4A and KDM4B, affecting their function and the overall metabolic flux .

properties

IUPAC Name |

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZPXBXVBQSBDG-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/no-structure.png)

![3-oxo-1,1-di(phenyl)-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[4,3-c]pyrazine-7-carboxamide](/img/structure/B1680155.png)

![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)

![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)

![n,n-Dimethyl-1,3,4,5-tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680171.png)

![3-(cyclopropanecarbonyl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680173.png)

![3-(cyclopropanecarbonyl)-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680174.png)